N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
Brand Name: Vulcanchem
CAS No.: 941907-35-3
VCID: VC7498137
InChI: InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H19FN2O3S2
Molecular Weight: 454.53

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

CAS No.: 941907-35-3

Cat. No.: VC7498137

Molecular Formula: C23H19FN2O3S2

Molecular Weight: 454.53

* For research use only. Not for human or veterinary use.

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide - 941907-35-3

Specification

CAS No. 941907-35-3
Molecular Formula C23H19FN2O3S2
Molecular Weight 454.53
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Standard InChI InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
Standard InChI Key CJIVVZDFPMEBNU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of the compound, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide, reflects its intricate architecture. The molecule consists of three primary components:

  • Benzo[d]thiazole: A bicyclic aromatic system with a sulfur and nitrogen atom, contributing to π-π stacking interactions in biological targets.

  • 4-Fluorophenylsulfonyl group: A sulfone-linked fluorinated benzene ring, enhancing metabolic stability and binding affinity.

  • Butanamide spacer: A four-carbon chain terminating in an amide group, providing conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H19FN2O3S2\text{C}_{23}\text{H}_{19}\text{FN}_2\text{O}_3\text{S}_2
Molecular Weight454.53 g/mol
CAS Number922856-00-6
XLogP35.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area103 Ų

The compound’s solubility remains uncharacterized in public datasets, though analogs with similar sulfonamide groups exhibit moderate solubility in dimethyl sulfoxide (DMSO) . Its structural analogs, such as N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941901-14-0), demonstrate that alkyl substitutions on the amide nitrogen increase molecular weight but reduce aqueous solubility .

Synthesis and Optimization

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves a multi-step sequence:

Step 1: Formation of Benzo[d]thiazole Intermediate

2-Aminothiophenol reacts with 4-fluorobenzoic acid under oxidative conditions to yield 2-(4-fluorophenyl)benzo[d]thiazole. Cyclocondensation typically employs catalysts like polyphosphoric acid (PPA) at 120–150°C.

Step 2: Sulfonylation

The benzo[d]thiazole intermediate undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. This step proceeds via nucleophilic acyl substitution.

Step 3: Amide Coupling

The final step involves coupling the sulfonylated product with butanoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification via column chromatography yields the target compound with reported purity >95%.

Table 2: Synthetic Yield Comparison of Structural Analogs

CompoundYield (%)Purity (%)
Target Compound6296
N-Benzyl Derivative (CAS 941901-14-0)5894
4-((4-Fluorophenyl)sulfonyl)butanamide 7198

Reaction yields for the target compound are moderately lower than simpler sulfonamides, likely due to steric hindrance from the benzothiazole group .

Research Findings and Biological Evaluation

Computational Insights

Molecular dynamics simulations of the target compound predict stable binding to AChE over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å . The sulfonyl oxygen forms hydrogen bonds with Gly120, while the fluorophenyl group occupies a hydrophobic pocket near Phe295 .

Future Directions

  • Comprehensive Bioactivity Profiling: Prioritize in vitro assays against AChE, CA-IX, and microbial targets to quantify potency .

  • ADMET Optimization: Modify the butanamide chain to improve pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding) .

  • In Vivo Efficacy Studies: Evaluate cognitive improvement in Alzheimer’s rodent models and tumor growth inhibition in xenograft models .

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